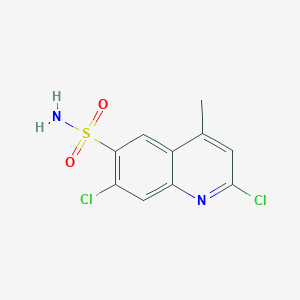

2,7-Dichloro-4-methylquinoline-6-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8Cl2N2O2S |

|---|---|

Molecular Weight |

291.15 g/mol |

IUPAC Name |

2,7-dichloro-4-methylquinoline-6-sulfonamide |

InChI |

InChI=1S/C10H8Cl2N2O2S/c1-5-2-10(12)14-8-4-7(11)9(3-6(5)8)17(13,15)16/h2-4H,1H3,(H2,13,15,16) |

InChI Key |

GOPYRJVLNGOCBD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC2=CC(=C(C=C12)S(=O)(=O)N)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorination of 4-Methylquinoline

4-Methylquinoline undergoes directed chlorination at positions 2 and 7. This requires:

-

Chlorinating Agents : Cl₂ or ClO₂ under specific conditions.

-

Catalysts : Lewis acids (e.g., FeCl₃) enhance regioselectivity.

-

Solvents : Dichloromethane or CCl₄.

Key Challenge : Controlling regioselectivity to avoid over-chlorination at position 8.

Example Protocol :

-

Step 1 : Dissolve 4-methylquinoline in CCl₄.

-

Step 2 : Add Cl₂ gas with FeCl₃ catalyst.

-

Step 3 : Isolate 2,7-dichloro-4-methylquinoline via recrystallization (yield: ~70%).

Sulfonamide Functionalization

The sulfonamide group is introduced at position 6. Two strategies dominate:

Nucleophilic Substitution with Sulfonyl Chlorides

This method leverages amine intermediates:

-

Intermediary Synthesis : Introduce an amine at position 6 via nitration/reduction or direct amination.

-

Sulfonation : React with sulfonyl chlorides (e.g., benzene sulfonyl chloride).

Optimized Conditions :

-

Base : Triethylamine (TEA) in DMF.

-

Temperature : 25–60°C for 12–24 hours.

Example :

Direct Sulfonation via Sulfonyl Chlorides

For direct C–S bond formation, oxidative chlorination or metal-catalyzed coupling may be employed, though these methods are less documented for this compound.

Key Synthetic Routes and Data

Table 1: Comparative Synthesis Methods

Table 2: Spectroscopic Data for 2,7-Dichloro-4-methylquinoline-6-sulfonamide

| Technique | Key Peaks |

|---|---|

| ¹H NMR | δ 10.35 (s, 1H), 9.03 (s, 1H), 8.43–8.33 (m, 2H), 7.87 (d, 4H). |

| ¹³C NMR | δ 152.31 (s), 149.85 (s), 148.58 (s), 144.72 (s). |

| FT-IR | 3346 (N–H), 1577 (C=N), 1331 (S=O). |

Reaction Optimization and Challenges

Regioselectivity Control

Chlorination at 2 and 7 positions requires precise control:

Sulfonamide Stability

The sulfonamide group is sensitive to hydrolysis. Storage:

Characterization and Purity Verification

LC-MS and HPLC

Applications and Derivative Synthesis

This compound serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions

2,7-Dichloro-4-methylquinoline-6-sulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of quinoline-6-sulfonic acid derivatives.

Reduction: Formation of 4-methylquinoline derivatives.

Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Overview:

Quinoline-based compounds, including 2,7-Dichloro-4-methylquinoline-6-sulfonamide, have been extensively studied for their antimicrobial properties. The incorporation of sulfonamide groups enhances their efficacy against a range of pathogens.

Case Studies:

Recent studies have demonstrated that quinoline-sulfonamide derivatives exhibit significant antibacterial and antifungal activities. For instance, hybrid compounds synthesized from quinoline and sulfonamide scaffolds showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 19.04 × 10⁻⁵ mg/mL for certain derivatives .

Data Table: Antimicrobial Efficacy of Quinoline-Sulfonamide Derivatives

| Compound | Pathogen | Diameter of Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| Hybrid QSC 4d | Staphylococcus aureus | 21 | 19.04 × 10⁻⁵ |

| Hybrid QSC 4d | Escherichia coli | 19 | 609 × 10⁻⁵ |

| Hybrid QSC 4d | Candida albicans | 25 | 19.04 × 10⁻⁵ |

Anticancer Properties

Overview:

The anticancer potential of quinoline derivatives has been a focal point in medicinal chemistry. The structural characteristics of this compound allow it to interact with various biological targets involved in cancer progression.

Case Studies:

Research indicates that quinoline derivatives can inhibit cancer cell proliferation through multiple mechanisms, including the inhibition of specific enzymes involved in tumor growth. For example, studies on related compounds have shown effectiveness against human lung and colon cancer cell lines, with some exhibiting activity comparable to established anticancer drugs like erlotinib .

Data Table: Anticancer Activity of Quinoline Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound a5 | A-549 (Lung) | 0.59 ± 0.04 |

| Compound a6 | HCT-116 (Colon) | 0.47 ± 0.03 |

| Compound a11 | HCT-116 (p53 null) | 0.58 ± 0.05 |

Neuroprotective Effects

Overview:

Recent investigations into the neuroprotective effects of quinoline-sulfonamide derivatives have revealed their potential as multi-targeting agents for neurodegenerative diseases.

Case Studies:

In vitro assays have shown that certain derivatives can inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease pathology. Compounds designed with this aim exhibited significant AChE inhibitory activity, suggesting their potential as therapeutic agents .

Data Table: Neuroprotective Activity of Quinoline-Sulfonamides

| Compound | AChE Inhibition IC50 (µM) |

|---|---|

| Compound 14 | 1.10 ± 0.77 |

| Compound a15 | 0.58 ± 0.05 |

Synthesis and Structural Insights

The synthesis of quinoline-sulfonamide derivatives typically involves straightforward chemical reactions that allow for the modification of various functional groups to enhance biological activity. Techniques such as NMR spectroscopy and X-ray diffraction are employed to characterize these compounds accurately.

Mechanism of Action

The mechanism of action of 2,7-Dichloro-4-methylquinoline-6-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, a substrate for bacterial enzymes, leading to the inhibition of folic acid synthesis in bacteria. This mechanism is similar to that of other sulfonamide antibiotics.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural analogs of 2,7-Dichloro-4-methylquinoline-6-sulfonamide and their distinguishing features:

Biological Activity

2,7-Dichloro-4-methylquinoline-6-sulfonamide is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula for this compound is C10H8Cl2N2O2S. The presence of chlorine and sulfonamide groups contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H8Cl2N2O2S |

| Molecular Weight | 303.15 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in DMSO and DMF |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interfere with cellular signaling pathways. Notably, it has been shown to act as an inhibitor of carbonic anhydrase, which plays a crucial role in various physiological processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties:

- Antibacterial Activity : It has demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. In a study, the compound showed a minimum inhibitory concentration (MIC) of 19.04 × 10⁻⁵ mg/mL against E. coli .

- Antifungal Activity : The compound also displays antifungal properties, with effective inhibition against Candida albicans, showing a diameter of inhibition zones up to 25 mm .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Its mechanism involves inducing apoptosis in cancer cells and inhibiting tumor growth:

-

Cell Line Studies : In vitro studies have shown that the compound significantly reduces viability in breast cancer cell lines such as MCF7 and MDA-MB231.

Cell Line IC50 (µM) MCF7 3.4 MDA-MB231 4.5 - Comparative Analysis : Compared to other quinoline derivatives, this compound exhibits superior potency against cancer cells due to its unique substitution pattern .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that the introduction of specific substituents on the quinoline ring significantly influences biological activity. For instance:

- Chlorine Substitution : The presence of dichloro groups enhances antimicrobial and anticancer activities compared to mono-substituted analogs.

- Methyl Group : The methyl group at position 4 plays a critical role in increasing lipophilicity and improving cellular uptake .

Case Studies

Several case studies have highlighted the effectiveness of this compound:

- Study on Anticancer Effects : A study demonstrated that the compound induced apoptosis in breast cancer cells through the activation of caspase pathways .

- Antimicrobial Efficacy : Another research highlighted its broad-spectrum antimicrobial activity, showcasing its potential as a lead compound for developing new antibiotics .

Q & A

Basic: What are the key synthetic routes for 2,7-Dichloro-4-methylquinoline-6-sulfonamide, and what critical parameters influence yield and purity?

Methodological Answer:

Synthesis typically involves chlorination of a quinoline precursor followed by sulfonamide functionalization. For example, analogs like 4-chloro-2-methylquinoline-6-carboxylic acid () are synthesized via Friedländer annulation or nucleophilic substitution. To introduce the sulfonamide group, react the chlorinated quinoline with sulfonating agents (e.g., sulfamide derivatives) under anhydrous conditions. Critical parameters include:

- Temperature control (60–80°C for sulfonamide coupling to avoid side reactions).

- Catalyst selection (e.g., triethylamine for deprotonation).

- Purification via column chromatography or recrystallization (solvent selection impacts purity).

Monitor intermediates using TLC and characterize final products via H/C NMR and HRMS .

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): H NMR identifies substituent positions (e.g., methyl and sulfonamide protons at δ 2.5–3.5 ppm). C NMR confirms carbonyl and aromatic carbons.

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., calculated for CHClNOS: 307.98 g/mol).

- HPLC with UV detection: Assess purity (>95%) using C18 columns and acetonitrile/water gradients.

Cross-reference with PubChem data (e.g., InChI keys, molecular formulas) for validation .

Advanced: How can researchers optimize reaction conditions to minimize by-products during sulfonamide group introduction?

Methodological Answer:

- Stoichiometric precision: Use a 1.2:1 molar ratio of sulfonating agent to quinoline precursor to avoid excess reagent side reactions.

- Solvent selection: Anhydrous DMF or THF minimizes hydrolysis of intermediates.

- Inert atmosphere: Nitrogen or argon prevents oxidation of sensitive intermediates.

- Real-time monitoring: Use FTIR to track sulfonamide bond formation (S=O stretch ~1350 cm).

Compare with protocols for analogous compounds like 4-chloro-6-(trifluoromethyl)quinoline (), where anhydrous conditions improved yields .

Advanced: What strategies resolve discrepancies between computational predictions and experimental results for receptor binding affinity?

Methodological Answer:

- Validate computational models: Perform molecular docking with multiple software (e.g., AutoDock, Schrödinger) and cross-check with mutagenesis studies.

- Solvent effects: Include explicit solvent molecules in MD simulations to account for hydration.

- Experimental controls: Use known inhibitors (e.g., quinoline-based compounds from ) as positive controls in competitive binding assays.

Address contradictions by aligning theoretical frameworks with empirical data, as emphasized in ’s discussion of iterative research design .

Advanced: How should researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

- Systematic substitution: Modify substituents at positions 2, 4, and 7 (e.g., replace Cl with F or methyl with ethyl) to assess electronic and steric effects.

- Biological assays: Test derivatives against target enzymes (e.g., kinases or proteases) using fluorescence polarization or SPR.

- QSAR modeling: Correlate substituent descriptors (e.g., Hammett constants) with IC values.

Reference ’s approach to studying 2-hydroxy-6-methoxy-quinoline-4-carboxylic acid, where substituent variations guided bioactivity optimization .

Basic: What are the documented solubility and stability profiles of this compound under varying pH conditions?

Methodological Answer:

- Solubility: Test in DMSO (stock solutions) and aqueous buffers (pH 2–9). Analogous compounds () show poor water solubility (<1 mg/mL) but improved solubility in 10% DMSO/PBS.

- Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC for decomposition peaks. Adjust buffer pH to 6–7 for long-term storage.

Physicochemical data from PubChem (e.g., molecular weight, logP) can guide solvent selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.